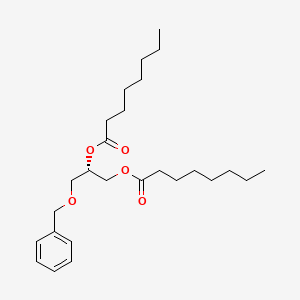

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol

説明

Contextualizing Diacylglycerols as Pivotal Second Messengers in Cellular Signaling

Cellular responses to external stimuli are often mediated by intracellular "second messengers." Diacylglycerol (DAG) is a crucial lipid-based second messenger generated at the cell membrane following the activation of signaling pathways. nih.gov The binding of hormones, neurotransmitters, or growth factors to their receptors can trigger the enzymatic breakdown of membrane phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). wikipedia.orgyoutube.com This reaction yields two second messengers: inositol (B14025) triphosphate (IP3) and DAG. wikipedia.orgyoutube.com While IP3 diffuses into the cytoplasm to mobilize calcium, DAG remains in the membrane to activate a host of target proteins. youtube.com

The most well-known targets of DAG are the protein kinase C (PKC) family of enzymes. nih.gov Activation of PKC by DAG initiates a cascade of phosphorylation events that regulate diverse cellular functions, including cell growth, differentiation, and apoptosis. youtube.com Beyond PKC, DAG interacts with a range of other proteins, forming a complex signaling network that influences processes like gene transcription and cytoskeletal dynamics. nih.gov

Diacylglycerols are not a single molecular species but rather a diverse class of lipids. They consist of a glycerol (B35011) backbone to which two fatty acid chains are attached via ester bonds. nih.gov The identity of these fatty acid chains, which can vary in length and degree of saturation, gives rise to a wide array of DAG molecules with potentially distinct biological functions. youtube.comnih.gov The most common and biologically active form is the sn-1,2-diacylglycerol stereoisomer. nih.gov This structural and compositional diversity allows for a fine-tuning of cellular responses, with different DAG species potentially activating specific signaling pathways. youtube.com The precise spatial and temporal regulation of different DAG pools within the cell is critical for maintaining cellular homeostasis and orchestrating appropriate physiological responses. nih.gov

Studying the specific functions of endogenous DAGs is challenging due to their transient nature and the complexity of the lipid environment within the cell. Synthetic DAG analogs, such as (S)-sn-1,2-Dioctanoyl-3-benzylglycerol, provide researchers with invaluable tools to overcome these hurdles. nih.govnih.gov These analogs are designed to mimic the structure and function of natural DAGs, allowing for controlled experiments to investigate their interactions with specific proteins and their effects on cellular pathways. nih.govacs.org By introducing specific modifications, such as altered fatty acid chains or the addition of reporter tags, scientists can probe the molecular details of DAG-protein interactions and their downstream consequences. nih.govacs.org This targeted approach is essential for elucidating the intricate roles of DAG signaling in both normal physiology and disease states. nih.gov

Structural Significance of this compound within Glycerolipid Chemistry

The specific chemical structure of this compound is central to its utility as a research probe. Each component of the molecule is deliberately chosen to confer particular properties that are advantageous for studying DAG-mediated signaling.

The stereochemistry of glycerolipids is of paramount importance for their biological function. bohrium.com Naturally occurring glycerolipids, including the bioactive sn-1,2-diacylglycerols, exist in a specific stereochemical configuration. nih.govmdpi.com The "(S)" designation in this compound refers to the specific arrangement of atoms around the chiral center of the glycerol backbone. This configuration mimics that of the natural L-glycerol-based lipids and is crucial for proper recognition and binding by DAG-responsive proteins like PKC. nih.gov Studies have demonstrated that the binding and activation of PKC are stereospecific for the glycerol backbone, with the naturally occurring L-configuration (equivalent to the S-configuration in this context) being active, while the D-isomers are largely inactive. nih.gov Therefore, ensuring high enantiomeric purity is critical for the synthesis and application of this research tool to generate biologically relevant and reproducible results. bohrium.comresearchgate.net

A key feature that distinguishes this compound from its natural counterparts is the presence of a benzyl (B1604629) group at the sn-3 position of the glycerol backbone. In naturally occurring sn-1,2-diacylglycerols, this position has a free hydroxyl group. The substitution with a benzyl group serves a critical purpose: it prevents the molecule from being further metabolized by cellular enzymes. beilstein-journals.org Specifically, diacylglycerol kinases can phosphorylate the free hydroxyl group of natural DAGs, converting them into phosphatidic acid and thereby terminating the signal. nih.gov By blocking this site with a chemically stable benzyl ether, the synthetic analog becomes resistant to this metabolic inactivation. This persistence allows for more sustained activation of DAG-dependent pathways, providing a wider experimental window to study the downstream effects of the signaling cascade. Research has shown that replacing a fatty acyl group at the sn-3 position with a benzyl ether can enhance certain conformational properties of the diacyl moiety. beilstein-journals.org

Structure

2D Structure

特性

IUPAC Name |

[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYDQMIJNZBEQD-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action: Elucidating the Interaction of S Sn 1,2 Dioctanoyl 3 Benzylglycerol with Protein Kinase C

Structural Specificity and Mechanistic Insights into Protein Kinase C Activation

The activation of conventional and novel PKC isoforms is a multi-step process that critically involves the binding of diacylglycerols to their C1 domains. The precise structural features of the DAG molecule are paramount in determining the efficacy of this interaction.

Role of Acyl Chain Length and the Glycerol (B35011) Backbone in PKC Binding

The activation of Protein Kinase C (PKC) by diacylglycerols (DAGs) is highly dependent on the structure of the lipid molecule. Both the acyl chains and the glycerol backbone play crucial roles in the binding and subsequent activation of the enzyme.

The length of the acyl chains at the sn-1 and sn-2 positions of the glycerol backbone is a key determinant of PKC activation. Studies with various synthetic DAGs have demonstrated that there is an optimal chain length for effective PKC stimulation. Cell-permeant diacylglycerols, such as those with eight-carbon acyl chains (dioctanoylglycerol), are potent activators of PKC. This suggests that the lipophilicity conferred by the acyl chains is necessary for the molecule to partition into the cell membrane where PKC is located and to fit into the binding pocket of the C1 domain. Research has indicated that there is a minimal lipophilic requirement that must be met by the acyl groups to achieve high binding affinity. The nature of the fatty acids in the DAG molecule also influences PKC activity, with some studies showing that DAGs containing polyunsaturated fatty acids can be more potent activators than those with saturated or monounsaturated fatty acids.

The glycerol backbone of the DAG molecule provides the stereospecific framework for the positioning of the acyl chains and the hydroxyl group at the sn-3 position. The stereochemistry of the glycerol moiety is critical, with the sn-1,2-diacylglycerol configuration being the biologically active form. The hydroxyl group at the sn-3 position is also essential for maximal PKC activation. Modifications to the glycerol backbone, such as locking it into a more rigid lactone structure, have been shown to significantly increase the potency of DAG analogs, highlighting the importance of the backbone's conformation in presenting the key interacting groups to the C1 domain of PKC.

| Feature | Role in PKC Binding and Activation | Supporting Evidence |

| Acyl Chain Length | Determines lipophilicity for membrane insertion and fit within the C1 domain binding pocket. Optimal length (e.g., eight carbons) leads to effective activation. | Synthetic DAG analogs with varying chain lengths show differential PKC activation. |

| Glycerol Backbone | Provides the correct stereochemical scaffold (sn-1,2 configuration) for presenting the acyl chains and the sn-3 hydroxyl group. | The sn-1,2-diacylglycerol isomer is the biologically active form. |

| sn-3 Hydroxyl Group | Essential for maximal activation, likely participating in hydrogen bonding within the C1 domain. | Analogs lacking the 3-hydroxyl group show reduced activity. |

| Backbone Conformation | A constrained or specific conformation can enhance binding affinity and potency. | Rigid lactone analogs of DAGs exhibit increased potency. |

Proposed Three-Point Attachment Models for Diacylglycerol-Mediated PKC Activation

To explain the high degree of structural specificity observed in diacylglycerol-mediated activation of Protein Kinase C (PKC), a "three-point attachment" model has been proposed. This model posits that the diacylglycerol molecule docks into the C1 domain of PKC through specific interactions at three key points on the DAG molecule.

The proposed points of attachment are:

The carbonyl oxygen of the ester bond at the sn-1 position: This oxygen atom is thought to act as a hydrogen bond acceptor.

The carbonyl oxygen of the ester bond at the sn-2 position: Similar to the sn-1 carbonyl, this oxygen is also proposed to be a hydrogen bond acceptor.

The hydroxyl group at the sn-3 position: This hydroxyl group is believed to act as a hydrogen bond donor.

According to this model, these three points on the diacylglycerol molecule form a specific pattern of hydrogen bond donors and acceptors that is recognized by complementary amino acid residues within the C1 domain of PKC. This interaction is thought to induce a conformational change in the C1 domain, which in turn leads to the displacement of a pseudosubstrate sequence from the enzyme's active site, thereby activating the kinase. The model also suggests that the diacylglycerol molecule may directly ligate to a calcium ion, which is also bound to the PKC-phosphatidylserine complex at the membrane surface, further stabilizing the active conformation. This three-point attachment provides a molecular basis for the stringent structural requirements for PKC activation by diacylglycerols.

Differential Modulation of Protein Kinase C Isoforms by Diacylglycerol Analogs

The Protein Kinase C (PKC) family comprises multiple isoforms, which are broadly classified into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). While atypical PKCs are not responsive to diacylglycerol (DAG), both conventional and novel isoforms are activated by DAGs, but they can exhibit different sensitivities and responses to various DAG analogs.

Investigation of Isozyme-Specific Activation Profiles

The various isoforms of Protein Kinase C (PKC) exhibit distinct tissue distributions and play different roles in cellular signaling. Consequently, the development of isoform-specific activators and inhibitors is a key area of research. Diacylglycerol (DAG) analogs can display differential abilities to activate various PKC isoforms. For instance, some studies have suggested that specific PKC isoforms, such as PKC-delta and PKC-epsilon, are particularly responsive to certain cellular stimuli that generate DAG. The activation of specific isoforms like PKC-beta has been strongly implicated in the pathogenesis of certain diseases, such as diabetic complications.

The structural features of a DAG analog can influence its affinity for the C1 domains of different PKC isoforms. The C1 domain itself shows sequence and structural variations among the isoforms, which likely underlies the observed isozyme-specific activation profiles. For example, the activation of PKC-theta and PKC-epsilon by DAGs has been linked to the downregulation of insulin (B600854) receptor signaling. In contrast, atypical PKCs like PKC-zeta and PKC-lambda are not activated by DAGs at all. The use of specific DAG analogs in research allows for the probing of the roles of individual PKC isoforms in various cellular pathways.

Comparative Functional Analysis with Endogenous Diacylglycerols and Other PKC Activators

The functional effects of synthetic diacylglycerol (DAG) analogs like (S)-sn-1,2-Dioctanoyl-3-benzylglycerol are often compared to those of endogenous DAGs and other well-known PKC activators, such as phorbol (B1677699) esters. Endogenous DAGs are typically generated through the hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) or phosphatidylcholine (PC). An important distinction is that DAGs derived from different lipid sources can have different acyl chain compositions, which may in turn lead to differential activation of PKC.

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that act as highly stable and potent analogs of DAG. They bind to the C1 domain of PKC with high affinity and induce a sustained activation of the enzyme. In contrast, endogenous DAGs are typically metabolized rapidly, leading to a more transient activation of PKC. Synthetic, cell-permeant DAGs like 1,2-dioctanoyl-sn-glycerol (B43705) (diC8) can mimic the effects of endogenous DAGs and have been shown to induce various cellular responses, such as changes in growth cone morphology in neurons. The benzyl (B1604629) group at the sn-3 position of this compound likely enhances its lipophilicity and may influence its interaction with the membrane and the PKC C1 domain, potentially leading to a more sustained or potent activation compared to some endogenous DAGs.

| Activator Type | Key Characteristics | Example |

| Endogenous Diacylglycerols | Transiently produced, variable acyl chains, physiological activators. | 1-Stearoyl-2-arachidonoyl-sn-glycerol |

| Synthetic Diacylglycerol Analogs | Structurally defined, often cell-permeant, used to probe PKC function. | This compound, 1,2-dioctanoyl-sn-glycerol (diC8) |

| Phorbol Esters | Highly potent and stable activators, lead to sustained PKC activation. | Phorbol 12-myristate 13-acetate (PMA) |

Synergistic Interactions with Cofactors in the PKC Activation Cascade

The activation of Protein Kinase C (PKC) by diacylglycerol (DAG) does not occur in isolation but is a highly cooperative process involving other cofactors, most notably phospholipids and, for conventional PKC isoforms, calcium ions (Ca²⁺).

Phosphatidylserine (B164497) (PS), an anionic phospholipid typically found in the inner leaflet of the plasma membrane, is an essential cofactor for the activation of both conventional and novel PKC isoforms. PKC preferentially binds to membranes containing PS. The binding of DAG to the C1 domain of PKC is thought to occur at the membrane interface, and the presence of PS is crucial for this interaction.

For conventional PKC isoforms (α, βI, βII, and γ), Ca²⁺ is another critical cofactor. In resting cells, the intracellular Ca²⁺ concentration is low. Upon stimulation by various signals, there is an increase in intracellular Ca²⁺, which binds to the C2 domain of conventional PKCs. This Ca²⁺ binding promotes the translocation of the enzyme from the cytosol to the plasma membrane. Once at the membrane, the enzyme can then interact with both PS and DAG. The binding of DAG dramatically increases the affinity of conventional PKCs for Ca²⁺, meaning that the enzyme can be activated at nearly basal intracellular Ca²⁺ levels. Therefore, DAG and Ca²⁺ act synergistically to activate conventional PKCs.

This compound, by acting as a DAG analog, participates in this synergistic activation cascade. It requires the presence of PS-containing membranes to effectively activate PKC. For conventional isoforms, its activating effect would be significantly enhanced in the presence of elevated Ca²⁺ levels. The interplay between the DAG analog, PS, and Ca²⁺ is a hallmark of the intricate regulation of PKC activity.

Dependency on Phospholipids and Calcium for Optimal Enzyme Activity

The activation of conventional PKC isoforms is a multifaceted process that is critically dependent on the presence of both phospholipids and calcium ions. The canonical model of PKC activation by endogenously produced sn-1,2-diacylglycerols provides a framework for understanding the potential interactions of synthetic analogues like this compound.

Research has firmly established that the activation of PKC by diacylglycerols is a highly specific interaction. pnas.orgnih.gov Structural analyses of various diacylglycerol analogues have revealed that for maximal enzyme activity, two key features are required: both carbonyl moieties of the oxygen esters and, pivotally, the 3-hydroxyl moiety of the glycerol backbone. pnas.orgnih.gov This has led to a proposed model of a three-point attachment of the diacylglycerol molecule to the PKC enzyme, which is already in a complex with phosphatidylserine and calcium at the cell membrane. pnas.orgnih.gov

The Role of Phosphatidylserine and Calcium:

In its inactive state, PKC resides in the cytosol. Upon an increase in intracellular calcium concentration, conventional PKC isoforms translocate to the cell membrane. Here, they interact with membrane phospholipids, with phosphatidylserine being a particularly effective cofactor. pnas.org The binding of calcium to the C2 domain of PKC facilitates this membrane association.

The diacylglycerol molecule then binds to the C1 domain of the membrane-associated PKC. This binding event is crucial as it significantly increases the affinity of PKC for calcium, effectively activating the enzyme at physiological calcium concentrations. pnas.org It is proposed that a direct ligation of the diacylglycerol to the calcium ion is an essential step in the mechanism of PKC activation. pnas.orgnih.gov

Implications of the 3-Benzyl Group:

Given the established requirement of the 3-hydroxyl group for optimal PKC activation, the presence of a benzyl group at this position in this compound suggests a significant alteration of this activation mechanism. The bulky and non-polar nature of the benzyl group, in contrast to the small, polar hydroxyl group, would likely prevent the specific hydrogen bonding and coordination with the PKC-phosphatidylserine-Ca2+ complex that is necessary for activation. Therefore, it is anticipated that this compound would not be an effective activator of PKC in the same manner as its 3-hydroxyl counterpart, sn-1,2-dioctanoylglycerol.

Reconstitution and Assay Systems for In Vitro Enzymatic Studies

To investigate the intricate details of PKC activation by lipid molecules like this compound, researchers employ various in vitro reconstitution and assay systems. These controlled environments allow for the systematic evaluation of the roles of individual components, such as phospholipids, calcium, and the specific structure of the diacylglycerol analogue.

Triton X-100 Mixed Micellar Assay:

A widely used method for studying the activation of PKC by water-insoluble diacylglycerols is the Triton X-100 mixed micellar assay. pnas.orgnih.gov In this system, the diacylglycerol analogue and phosphatidylserine are dispersed into Triton X-100 micelles. This creates a lipid environment that mimics the surface of a cell membrane, allowing the purified PKC enzyme to interact with its activators. The activity of the enzyme is then typically measured by quantifying the phosphorylation of a known PKC substrate, such as histone proteins or a synthetic peptide. nih.gov This assay is particularly valuable for determining the specific activity of PKC in the presence of varying concentrations of the diacylglycerol analogue, phospholipids, and calcium, thereby elucidating the dependency of the enzyme on these cofactors.

Liposome-Based Assays:

Another common approach involves the use of liposomes, which are artificially prepared vesicles made of a lipid bilayer. Diacylglycerol analogues can be incorporated into the lipid bilayer of these liposomes, which are typically composed of phosphatidylcholine and phosphatidylserine. Purified PKC and calcium are then added to the system. The activation of PKC is assessed by measuring the phosphorylation of a substrate. This system provides a more physiologically relevant model of the cell membrane compared to mixed micelles.

Measuring PKC Translocation and Substrate Phosphorylation:

In addition to direct activity assays, the interaction of diacylglycerol analogues with PKC can be studied by monitoring the translocation of the enzyme from a soluble (cytosolic) to a particulate (membrane) fraction. This is often assessed using Western blot analysis to detect the amount of PKC associated with the membrane fraction after treatment with the diacylglycerol analogue. nih.gov Furthermore, the phosphorylation of specific endogenous or exogenous protein substrates by the activated PKC can be quantified using techniques such as autoradiography with radiolabeled ATP or immunoassays with phosphorylation-specific antibodies.

These in vitro systems are indispensable for dissecting the molecular requirements for PKC activation and for characterizing the activity of synthetic analogues like this compound. The data gathered from such assays provide a detailed understanding of the structure-activity relationship of diacylglycerol-mediated PKC activation.

Cellular and Subcellular Effects of S Sn 1,2 Dioctanoyl 3 Benzylglycerol in Defined in Vitro Systems

Influence on Cell Morphology, Growth, and Differentiation in Culture

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol, often referred to in literature as 1,2-Dioctanoyl-sn-glycerol (B43705) or diC8, exerts a profound influence on the physical characteristics and developmental trajectory of cells in culture. Its effects are particularly striking in neuronal cells, where it modulates the intricate processes of neurite formation and growth cone behavior.

Studies on Neurite Outgrowth and Growth Cone Dynamics

Research utilizing embryonic chicken spinal cord explants and neuronal cell cultures has demonstrated a dose-dependent effect of diC8 on neurite outgrowth. nih.govbohrium.com Low concentrations have been observed to stimulate neurite extension, whereas higher concentrations tend to reduce it. bohrium.com

High-resolution microscopy reveals that the application of diC8 induces dramatic and rapid, yet reversible, changes in the morphology of the growth cone, the highly motile structure at the tip of a developing neurite. nih.govbohrium.com Within minutes of exposure, a characteristic retraction of filopodia (slender, finger-like projections) and an increased protrusion of lamellipodia (broad, sheet-like extensions) are observed. nih.govbohrium.com This is often followed by the formation of dense, club-shaped growing tips and axonal varicosities, accompanied by a halt in actin dynamics. nih.gov These morphological alterations are indicative of the compound's powerful influence over the cytoskeletal machinery that drives growth cone steering and axonal pathfinding. nih.govbohrium.com The dynamic nature of growth cones, which involves cycles of shape changes, is correlated with their forward movement, and diC8's ability to manipulate this morphology underscores its role in modulating neuronal development. nih.gov

Table 1: Effects of 1,2-Dioctanoyl-sn-glycerol (diC8) on Growth Cone Morphology

| Feature | Observation upon diC8 Treatment | Reference |

| Filopodia | Retraction | nih.govbohrium.com |

| Lamellipodia | Increased protrusion | nih.govbohrium.com |

| Growing Tips | Formation of club-shaped, dense tips | nih.gov |

| Axonal Structure | Formation of varicosities | nih.govbohrium.com |

| Actin Dynamics | Cessation at high concentrations | nih.gov |

| Reversibility | Effects are reversed upon removal of diC8 | nih.govbohrium.com |

Role in Regulating Cellular Differentiation Processes

The process of neurite outgrowth is a fundamental aspect of neuronal differentiation. By influencing neurite extension and growth cone behavior, this compound is a key tool for studying the molecular pathways that govern how neurons mature and form complex networks. nih.govbohrium.com Beyond neuronal models, diacylglycerol analogs have been shown to impact other cellular processes. For instance, in MCF-7 human breast cancer cells, exposure to related PKC activators results in a dose-dependent inhibition of cell proliferation, suggesting a role for the PKC pathway in modulating cell cycle and growth. nih.gov This highlights a broader capacity for diacylglycerol signaling to influence cellular fate and function, although the primary research focus for diC8 has been on neuronal differentiation.

Modulation of Cytoskeletal Architecture and Protein Phosphorylation Events

The morphological changes induced by this compound are directly linked to its ability to modulate the cell's internal scaffolding, the cytoskeleton, and to trigger critical protein phosphorylation events.

Effects on Actin Cytoskeleton Reorganization and Motility

The actin cytoskeleton is a dynamic network of protein filaments essential for cell shape, movement, and internal organization. nih.gov Treatment with diC8 leads to a significant reorganization of this network. nih.govbohrium.com A notable effect is the marked accumulation of filamentous actin (f-actin) throughout the axonal processes and within the altered growth cones. nih.govbohrium.com The actin-driven shape changes in the growth cone, such as filopodial retraction and lamellipodial extension, are dependent on PKC activation by diC8. bohrium.com This is supported by findings that PKC inhibitors can attenuate these effects, confirming the link between the signaling molecule and the cytoskeletal response. nih.govbohrium.com

Phosphorylation of Key Substrates, including GAP-43

A critical downstream target of PKC activation by diC8 in neurons is the Growth-Associated Protein-43 (GAP-43). nih.gov This protein is a major component of the growth cone and its phosphorylation state is crucial for regulating actin dynamics and axonal guidance. nih.gov Studies show that diC8 treatment leads to a parallel accumulation of both f-actin and GAP-43 phosphorylated at serine 41. nih.govbohrium.com

In control neurons, phosphorylated GAP-43 is typically concentrated in the growth cones. nih.gov However, following diC8 application, its distribution expands to the entire axonal process, mirroring the changes in cell shape. nih.govbohrium.com The phosphorylation of GAP-43 by PKC is considered a key mechanism for transducing external guidance cues into the cytoskeletal changes necessary for directed axonal growth. nih.govnih.gov The distribution of phosphorylated GAP-43 within the growth cone directly reflects its motile behavior; levels are elevated in motile lamellae and low in retracting ones, suggesting a direct role in steering the growth cone. nih.gov

Table 2: Research Findings on diC8-Induced Phosphorylation

| Substrate | Phosphorylation Site | Cellular Location of Increased Phosphorylation | Functional Consequence | Reference |

| GAP-43 | Serine 41 | Entire axonal processes and growth cones | Modulation of actin dynamics and growth cone steering | nih.govbohrium.comnih.gov |

| 47/49 kDa proteins (in neutrophils) | Not specified | Not specified | Associated with superoxide (B77818) release, but can be uncoupled | nih.gov |

Impact on Intracellular Signaling Pathways Beyond Direct PKC Activation

While many of the effects of this compound are mediated through the canonical activation of PKC, evidence suggests that it can also influence cellular functions through other mechanisms. Studies on neutrophils have shown that diC8 can stimulate the release of superoxide via a pathway that appears to be independent of PKC. nih.gov

In this system, high concentrations of diC8 were found to trigger significant superoxide release even in the presence of PKC inhibitors that effectively blocked the phosphorylation of known PKC substrates (47 and 49 kDa proteins). nih.gov This indicates that diC8, or a metabolite, may engage in a stimulatory pathway for superoxide release that does not require PKC activity. nih.gov This finding is significant as it distinguishes the effects of diC8 from other PKC activators like phorbol (B1677699) esters and suggests a more complex signaling role for diacylglycerols than previously understood. nih.gov Furthermore, the activation of PKC can itself initiate negative feedback loops that limit the extent of signaling from phospholipid hydrolysis, adding another layer of complexity to the pathways modulated by diC8. nih.gov

Cross-Talk with Other Lipid-Mediated Signaling Pathways

The signaling cascades initiated by diacylglycerols are complex and can intersect with other lipid-mediated pathways. While direct evidence for this compound is not available, studies on its analog, DiC8, reveal nuanced interactions that extend beyond simple activation of Protein Kinase C (PKC).

Research has shown that DiC8 can stimulate neutrophils to release superoxide, a process that, at optimal concentrations of DiC8, appears to be independent of the phosphorylation of the 47-kDa protein typically associated with PKC activation. nih.gov This suggests that DiC8, and potentially its benzyl-ether derivative, may engage in signaling pathways that are either parallel to or downstream of PKC. nih.govmdpi.com

The metabolism of diacylglycerols is intrinsically linked to other major lipid signaling networks. For instance, diacylglycerol is the substrate for the synthesis of phosphatidylcholine, a key component of cellular membranes, in a pathway that can be initiated by Phospholipase D (PLD). nih.gov Furthermore, the generation of diacylglycerol from sphingomyelin (B164518) hydrolysis places it as a crucial molecule in the sphingolipid signaling pathway, which regulates fundamental cellular processes. nih.gov The subcellular location of diacylglycerol, such as its accumulation in the plasma membrane versus lipid droplets, can significantly influence its engagement with signaling partners like novel PKC isoforms and subsequent cellular outcomes, such as insulin (B600854) resistance. nih.gov

Table 1: Investigated Cross-Talk of sn-1,2-dioctanoylglycerol (DiC8) with Other Signaling Pathways

| Interacting Pathway | Observed Effect of DiC8 | Cell System | Key Findings |

| Protein Kinase C (PKC) | Activation and stimulation of downstream events. nih.govnih.gov | Neutrophils, MCF-7 cells | At high concentrations, DiC8 can stimulate superoxide release in neutrophils even when PKC is inhibited, suggesting a PKC-independent pathway. nih.govmdpi.com In MCF-7 cells, DiC8 induces PKC translocation and inhibits cell proliferation. nih.gov |

| Phospholipase D (PLD) | Potential substrate for PLD-mediated synthesis of other lipids. nih.gov | General cellular metabolism | Diacylglycerols like DiC8 are central to lipid metabolism, connecting them to the PLD pathway which also produces signaling lipids. nih.gov |

| Sphingolipid Metabolism | Structurally linked to ceramide and sphingosine-1-phosphate signaling. nih.gov | General cellular metabolism | Diacylglycerol is a product of sphingomyelin hydrolysis, indicating a direct intersection with the sphingolipid signaling cascade. nih.gov |

Functional Consequences on Ion Homeostasis and Membrane-Associated Processes

The influence of diacylglycerols on ion homeostasis is a critical aspect of their signaling function. Studies on DiC8 have demonstrated direct effects on ion channels, which are independent of its role as a PKC activator.

In adult rat ventricular myocytes, DiC8 has been shown to inhibit the L-type Ca2+ current in a concentration-dependent manner. acs.orgnih.gov This inhibition is not mimicked by phorbol esters, which are potent PKC activators, nor is it prevented by PKC inhibitors. acs.orgnih.gov This strongly suggests that DiC8, and by extension possibly this compound, can directly modulate ion channel function. The mechanism of this inhibition appears to involve an increase in the rate of channel inactivation and a shift in the voltage-dependence of inactivation. acs.orgnih.gov

Furthermore, in adrenal glomerulosa cells, DiC8 was found to mimic the effect of angiotensin II on 86Rb efflux, a measure of potassium ion movement. acs.org This effect was not observed with other PKC activators, again pointing to a distinct, PKC-independent mechanism of action on ion fluxes. acs.org These findings highlight the potential for diacylglycerol analogs to directly interact with and modulate the function of ion channels, thereby influencing cellular excitability and ion homeostasis.

Table 2: Effects of sn-1,2-dioctanoylglycerol (DiC8) on Ion Homeostasis and Membrane Processes

| Process/Channel | Observed Effect of DiC8 | Cell System | Concentration/Parameters | Key Findings |

| L-type Ca2+ Current | Inhibition | Adult rat ventricular myocytes | Half-maximum inhibitory concentration (IC50) = 2.2 µM. acs.orgnih.gov | The effect is independent of PKC activation and is associated with increased channel inactivation. acs.orgnih.gov |

| 86Rb Efflux (K+ flux) | Stimulation | Bovine adrenal glomerulosa cells | Mimicked the effect of angiotensin II. acs.org | This effect was not replicated by other PKC activators, suggesting a unique mechanism of ion flux modulation. acs.org |

| Superoxide Release | Stimulation | Guinea pig neutrophils | Near optimal at 2.0 µM; optimal at 7.8 µM. nih.govmdpi.com | At optimal concentrations, the release is largely independent of PKC, indicating a direct membrane-level or alternative pathway activation. nih.govmdpi.com |

Applications and Utility of S Sn 1,2 Dioctanoyl 3 Benzylglycerol As a Biochemical Research Tool

Probing Lipid-Dependent Signal Transduction Cascades

The primary utility of synthetic DAG analogs like (S)-sn-1,2-Dioctanoyl-3-benzylglycerol lies in their ability to mimic endogenous diacylglycerol, a crucial second messenger. Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector proteins, amplifying the initial signal. sigmaaldrich.comnih.gov

Delineation of Diacylglycerol-Responsive Signaling Networks

This compound is designed to be cell-permeable, allowing it to bypass the cell membrane and directly activate intracellular targets. The core 1,2-dioctanoyl-sn-glycerol (B43705) structure is a well-established activator of protein kinase C (PKC). sigmaaldrich.com PKC is a family of enzymes that, once activated by DAG, phosphorylate a multitude of protein substrates, thereby regulating a wide array of cellular processes including cell proliferation, differentiation, and apoptosis. nih.gov

The introduction of the benzyl (B1604629) group at the sn-3 position is a key modification. In endogenous DAG signaling, the sn-3 hydroxyl group is the site of phosphorylation by diacylglycerol kinases (DGKs), which converts DAG to phosphatidic acid (PA), effectively terminating the DAG signal. By blocking this position with a benzyl group, this compound is resistant to phosphorylation by DGKs. This metabolic stability makes it a valuable tool for prolonging the activation of DAG-responsive pathways, allowing researchers to study the sustained effects of DAG signaling without rapid attenuation.

Utilization in Investigating Second Messenger Function

As a metabolically stabilized analog, this compound can be used to investigate the specific downstream consequences of DAG accumulation. For instance, studies using the related compound 1,2-dioctanoyl-sn-glycerol (diC8) have shown that its application can induce significant changes in cellular architecture and function. In neuronal cells, diC8 has been observed to cause reversible changes in growth cone shape and an accumulation of F-actin. nih.gov Such studies highlight how specific DAG analogs can be employed to dissect the intricate signaling cascades that link second messenger production to cellular responses. The use of a 3-benzyl modified version would allow for a more controlled and sustained activation of these pathways.

Employment in Enzyme Kinetics and Activity Assays

The unique structure of this compound also lends itself to the study of various lipid-modifying enzymes.

As a Substrate for Phospholipase D and Phospholipase A2

While primarily designed to resist DGK activity, the ester bonds at the sn-1 and sn-2 positions of this compound make it a potential substrate for phospholipases. Phospholipase A2 (PLA2) enzymes hydrolyze the fatty acid from the sn-2 position of glycerophospholipids, while some can also act on diacylglycerols. nih.govresearchgate.net Similarly, Phospholipase D (PLD) hydrolyzes the head group of phospholipids (B1166683) to produce phosphatidic acid, but its interaction with DAG analogs can also be of interest. nih.gov

By using this compound in in vitro assays, researchers can assess the activity and specificity of different PLA2 and PLD isozymes. The release of octanoic acid can be monitored using various detection methods to quantify enzyme activity.

Investigating Specificity of Lipid-Modifying Enzymes

The modification at the sn-3 position with a benzyl group provides a tool to probe the substrate specificity of various acyltransferases and lipases. For example, diacylglycerol acyltransferases (DGATs) catalyze the formation of triacylglycerols from DAG and acyl-CoA. nih.gov By presenting an enzyme with this compound, where the sn-3 position is blocked, researchers can determine if the enzyme can still bind to or is inhibited by this analog. This can provide insights into the structural requirements of the enzyme's active site.

Design and Application in Structure-Activity Relationship (SAR) Studies

The synthesis of modified lipid molecules like this compound is a cornerstone of structure-activity relationship (SAR) studies. SAR studies systematically alter the structure of a molecule to understand how these changes affect its biological activity. nih.gov

In the context of DAG signaling, the synthesis of various analogs with modifications at the sn-1, sn-2, and sn-3 positions helps to map the precise structural features required for the activation of effector proteins like PKC. The use of 3-O-Benzyl-sn-glycerol as a synthetic precursor allows for the creation of a series of DAG analogs with different acyl chains at the sn-1 and sn-2 positions, while keeping the sn-3 position blocked. chemimpex.comnih.gov By comparing the activity of these analogs, researchers can elucidate the role of the glycerol (B35011) backbone and the acyl chains in mediating the biological effects of DAG.

Below is a table summarizing the key structural features of this compound and their implications for its use as a research tool.

| Structural Feature | Biochemical Significance | Research Application |

| sn-1 and sn-2 Octanoyl Chains | Confers cell permeability and mimics natural diacylglycerol. | Allows for direct activation of intracellular signaling pathways in living cells. |

| (S)-Glycerol Backbone | Provides the stereospecific scaffold for interaction with effector proteins. | Ensures specific binding to DAG-dependent enzymes. |

| sn-3 Benzyl Group | Blocks the site of phosphorylation by diacylglycerol kinases (DGKs). | Creates a metabolically stable analog for studying sustained DAG signaling. |

Elucidating Critical Structural Determinants for Biological Efficacy

The biological activity of diacylglycerols is highly dependent on their stereochemistry and the nature of the substituents at the sn-1, sn-2, and sn-3 positions of the glycerol backbone. The compound this compound is instrumental in elucidating these structural requirements, especially for enzymes that recognize and are activated by DAGs, such as Protein Kinase C (PKC).

Research has established that the activation of conventional and novel PKC isoforms is exquisitely sensitive to the structure of the DAG molecule. A critical feature for the canonical activation of PKC is the presence of a free hydroxyl group at the sn-3 position. nih.gov This hydroxyl group is believed to participate in a three-point attachment to the C1 domain of PKC, a region that binds DAGs and phorbol (B1677699) esters. nih.gov

By replacing this crucial hydroxyl group with a bulky benzyl ether, this compound acts as a negative control or a comparative tool to probe the necessity of the sn-3 hydroxyl for biological function. For instance, if the application of 1,2-dioctanoyl-sn-glycerol (a common cell-permeable DAG analog with a free sn-3 hydroxyl) elicits a biological response, while this compound does not, it provides strong evidence that the response is mediated by a protein that requires the sn-3 hydroxyl for its activation, such as a conventional or novel PKC isoform.

Furthermore, studies on the conformational properties of diacylglycerol analogs have shown that substituents at the sn-3 position can influence the helical conformation of the 1,2-diacyl moiety. The introduction of a benzyl group at this position has been found to enhance the helical disparity. nih.gov This alteration in the three-dimensional structure of the molecule can affect its ability to fit into the binding pockets of target proteins, thereby providing insights into the spatial requirements for ligand recognition and biological efficacy.

The table below summarizes the key structural differences between this compound and the canonical PKC activator, 1,2-dioctanoyl-sn-glycerol, and the implications for their use in research.

| Feature | This compound | 1,2-dioctanoyl-sn-glycerol | Research Implication |

| Substituent at sn-3 | Benzyl ether | Hydroxyl group | Allows for the study of the necessity of the sn-3 hydroxyl group for biological activity. |

| Interaction with PKC | Expected to be a weak or non-activator of conventional/novel PKC isoforms. | A known potent activator of conventional/novel PKC isoforms. nih.govsigmaaldrich.com | Provides a comparative tool to confirm the involvement of specific PKC isoforms in a signaling pathway. |

| Conformation | Enhanced helical disparity of the diacyl moiety. nih.gov | Standard helical conformation. | Helps in understanding the conformational requirements of the DAG binding site on target proteins. |

Development of Novel Chemical Probes for Receptor and Enzyme Interactions

The development of chemical probes is essential for identifying and characterizing the interactions between lipids and proteins. Diacylglycerol analogs serve as valuable scaffolds for the synthesis of such probes. While this compound itself is primarily a tool for structure-activity relationship studies, its foundational structure is representative of a class of molecules that can be modified to create sophisticated probes for studying receptor and enzyme interactions.

Researchers have synthesized a variety of DAG analogs with modifications that allow for the detection and characterization of their binding partners. These modifications often involve the introduction of reporter groups, such as fluorescent tags or photo-crosslinkers, or functional handles for bioconjugation, like azides for "click chemistry".

The general strategy involves retaining the core diacylglycerol structure necessary for recognition by the target protein while incorporating a moiety that enables detection or covalent capture. For example, iodinated analogs of diacylglycerols have been synthesized to serve as potential probes for PKC, where the iodine atom can be a heavy atom for crystallographic studies or a site for radiolabeling. tue.nl In other approaches, an azide (B81097) group has been incorporated into the diacylglycerol backbone, creating a "clickable" lipid that can be covalently linked to fluorescent dyes or affinity tags after it has interacted with its cellular targets.

The benzyl group in this compound, while primarily serving to block the sn-3 hydroxyl interaction, can also be viewed as a point for further chemical modification. The aromatic ring of the benzyl group could be functionalized with various substituents to create a library of probes with different properties. For instance, the introduction of a photoactivatable group on the benzyl ring could allow for the light-induced crosslinking of the probe to its binding partners, enabling their identification.

The table below outlines various strategies for developing novel chemical probes based on the diacylglycerol scaffold, which could be conceptually applied to derivatives of this compound.

| Probe Type | Modification Strategy | Example Application |

| Fluorescent Probes | Incorporation of a fluorophore (e.g., BODIPY) into the acyl chain or glycerol backbone. | Visualization of the subcellular localization of DAGs and their binding proteins. |

| Photoaffinity Probes | Introduction of a photoactivatable group (e.g., benzophenone, diazirine) to the structure. | Covalent crosslinking to and subsequent identification of DAG-binding proteins. |

| Biotinylated Probes | Attachment of a biotin (B1667282) moiety for affinity purification. | Isolation and enrichment of DAG-interacting proteins from cell lysates. |

| "Clickable" Probes | Incorporation of an azide or alkyne group for bioorthogonal ligation. | Tagging and tracking of DAG-modified proteins or for the attachment of various reporter molecules. |

By utilizing compounds like this compound and its conceptual derivatives, researchers can continue to unravel the complex roles of diacylglycerols in cellular signaling and enzymology.

Emerging Research Avenues and Methodological Considerations for Future Investigations Involving S Sn 1,2 Dioctanoyl 3 Benzylglycerol

Integration with Advanced "-Omics" Technologies for Systems-Level Understanding

The development of high-throughput "omics" technologies has opened new doors for understanding the global cellular effects of sustained signaling by (S)-sn-1,2-Dioctanoyl-3-benzylglycerol.

A primary downstream effector of DAG is Protein Kinase C (PKC). Upon binding to DAG, PKC translocates to the plasma membrane and phosphorylates a multitude of protein substrates, initiating a cascade of signaling events. mdpi.com The sustained presence of this compound facilitates the identification of these substrates through phosphoproteomics. This technique allows for the large-scale identification and quantification of phosphorylation events within a cell. For instance, studies using DAG analogs like 1,2-dioctanoyl-sn-glycerol (B43705) have shown changes in the phosphorylation status of proteins involved in crucial cellular functions. nih.gov

Interactive Table: Hypothetical Phosphoproteomic Data Following Treatment with this compound

| Protein Substrate | Phosphorylation Site | Fold Change in Phosphorylation | Putative Biological Function |

| MARCKS | Ser152/156 | ↑ 5.2 | Cytoskeletal regulation |

| RasGRP1 | Thr133 | ↑ 4.1 | Ras signaling activation |

| PKD1 | Ser744/748 | ↑ 3.5 | Golgi organization, cell migration |

| Raf-1 | Ser338 | ↑ 2.8 | MAP kinase pathway activation |

The introduction of an exogenous DAG analog can have widespread effects on the cellular lipidome. Lipidomic profiling, which is the comprehensive analysis of all lipids in a biological system, can reveal these changes. nih.gov While this compound is resistant to phosphorylation at the sn-3 position, its prolonged activation of PKC can indirectly alter lipid metabolism. PKC can phosphorylate and thereby regulate the activity of enzymes involved in various lipid metabolic pathways. Understanding these lipidomic shifts is crucial for a complete picture of the cellular response to sustained DAG signaling. nih.govnih.gov

Addressing Methodological Challenges in Exogenous Diacylglycerol Research

The use of synthetic DAG analogs in research presents several methodological hurdles that must be carefully considered to ensure the validity of experimental results.

A significant challenge is the efficient delivery of these lipophilic molecules across the cell membrane to their site of action in the cytoplasm and inner leaflet of the plasma membrane. nih.gov Their hydrophobic nature can lead to poor solubility in aqueous media and may result in their accumulation in the outer leaflet of the plasma membrane. Researchers have employed various strategies to overcome this, including the use of carrier solvents, encapsulation within liposomes, or complexation with other molecules to enhance intracellular delivery. nih.gov The choice of delivery method must be optimized for each cell type and experimental setup to maximize efficacy and minimize off-target effects.

A critical and often overlooked issue is the spontaneous acyl migration in diacylglycerols. monash.edu The biologically active form is the sn-1,2-diacylglycerol isomer. However, this can rearrange to the more thermodynamically stable but biologically inactive sn-1,3-diacylglycerol. nih.govnih.gov This isomerization can significantly impact experimental outcomes. While the benzyl (B1604629) group of this compound prevents enzymatic modification, it does not stop this chemical isomerization. Therefore, proper storage at low temperatures and in appropriate solvents is crucial. Regular purity checks using techniques like high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS) are necessary to ensure the integrity of the compound. researchgate.net

Future Directions in Understanding Complex Lipid-Protein Interactions and Signal Transduction Networks

The study of lipid-protein interactions is a rapidly evolving field, with DAGs and their analogs at the forefront of this research.

Future research will likely focus on several key areas:

Development of Novel Probes: The creation of DAG analogs with photo-activatable or "clickable" functional groups will allow for more precise spatiotemporal control of their activity and facilitate the identification of their binding partners through techniques like photo-affinity labeling and click chemistry.

Subcellular Targeting: Investigating the distinct roles of DAG signaling in different cellular compartments, such as the plasma membrane, Golgi apparatus, and endoplasmic reticulum, is a key area of interest. jci.orgnih.gov The development of strategies to target DAG analogs to specific organelles will be instrumental in dissecting these location-specific functions.

Systems-Level Integration: A holistic understanding of DAG signaling will require the integration of data from multiple "omics" platforms, including phosphoproteomics, lipidomics, transcriptomics, and metabolomics. mdpi.com This systems biology approach will be crucial for mapping the complex and interconnected signaling networks regulated by DAG.

Computational Modeling: Advanced computational methods, such as molecular dynamics simulations, can provide detailed insights into the interactions between DAG analogs and their protein targets at an atomic level. researchgate.net These models can help to elucidate the structural basis of these interactions and guide the rational design of new and more specific probes.

Q & A

Q. How can researchers synthesize (S)-sn-1,2-Dioctanoyl-3-benzylglycerol with high regioselectivity?

- Methodological Answer : The compound can be synthesized via enzymatic regioselective acylation. For example, CAL-B (Candida antarctica lipase B) catalyzes the acylation of the sn-1 and sn-2 positions while preserving the benzyl group at sn-3. A typical protocol involves:

Reacting a benzyl-protected glycerol derivative (e.g., (R)-1-benzyl-sn-glycerol) with octanoic acid derivatives.

Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

Purification via recrystallization (e.g., ethanol) to achieve >85% yield .

Q. What methods are recommended for extracting and purifying this compound from biological or synthetic mixtures?

- Methodological Answer : The Bligh-Dyer lipid extraction method is optimal for isolating hydrophobic glycerolipids:

Homogenize samples in a chloroform:methanol:water (2:2:1.8 v/v) system.

Separate layers via centrifugation; the chloroform phase retains the lipid fraction.

Evaporate solvents under nitrogen and validate purity using TLC or HPLC .

Q. Which analytical techniques confirm the structural integrity and enantiomeric purity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via - and -NMR chemical shifts (e.g., benzyl protons at δ 7.3 ppm, sn-1/sn-2 carbonyls at δ 173–175 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+Na] at m/z 737.6 for related analogs) .

- Chiral Chromatography : Resolve enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Advanced Research Questions

Q. How does the stereochemistry at sn-1/sn-2 positions influence interactions with lipid-binding proteins (e.g., Protein Kinase C)?

- Methodological Answer : The sn-1,2-diacylglycerol (DAG) motif is critical for membrane recruitment and activation of signaling proteins. To study this:

Prepare liposomes containing this compound and phosphatidylserine (e.g., 70:30 molar ratio).

Use fluorescence anisotropy to measure binding affinity to PKC’s C1 domain.

Compare results with sn-1,3 or racemic analogs to isolate stereospecific effects .

Q. What in vivo models are suitable for assessing the metabolic fate of this compound?

- Methodological Answer : Use mtGPAT (mitochondrial glycerol-3-phosphate acyltransferase) knockout mice to study sn-1-specific incorporation into triacylglycerols (TAGs):

Administer the compound via oral gavage.

Analyze hepatic TAG content via LC-MS; expect reduced palmitate at sn-1 in mtGPAT models.

Perform positional analysis using phospholipase A digestion to quantify sn-2 arachidonate enrichment .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer : Address discrepancies through:

Dose-response profiling : Compare in vitro IC values (e.g., enzyme inhibition assays) with in vivo pharmacokinetic data (e.g., bioavailability, tissue distribution).

Model system validation : Replicate findings across cell lines (e.g., HEK293 vs. primary hepatocytes) and animal models (e.g., zebrafish vs. rodents).

Lipidomic analysis : Correlate compound levels with downstream metabolites (e.g., eicosanoids) to identify confounding pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。